molecular formula C38H52O2 B3148016 Cholesteryl 2-naphthoate CAS No. 63520-67-2

Cholesteryl 2-naphthoate

Cat. No.: B3148016
CAS No.: 63520-67-2
M. Wt: 540.8 g/mol
InChI Key: NRJUEMITSYBRAL-URDOEOIASA-N
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Description

Cholesteryl 2-naphthoate is a chemical compound that belongs to the class of cholesteryl esters. It is formed by the esterification of cholesterol with 2-naphthoic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Cholesteryl 2-naphthoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other cholesteryl derivatives and as a model compound in studies of esterification reactions.

    Biology: It is used in studies of lipid metabolism and cholesterol transport in biological systems.

    Medicine: It is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of lipid-based formulations.

    Industry: It is used in the production of liquid crystals and as a stabilizer in various industrial processes

Mechanism of Action

Future Directions

Research into CETP and the molecular mechanism by which it inhibits CE transfer among lipoproteins continues . Insights into the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease (ASCVD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl 2-naphthoate can be synthesized through the esterification of cholesterol with 2-naphthoic acid. One common method involves the use of thionyl chloride as a catalyst in the presence of benzene. The reaction typically occurs under reflux conditions, where cholesterol and 2-naphthoic acid are heated together in benzene with thionyl chloride to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of cholesteryl esters, including this compound, often involves the use of large-scale esterification reactors. These reactors are designed to handle high temperatures and pressures, ensuring efficient and high-yield synthesis of the desired ester. The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl 2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted cholesteryl esters .

Comparison with Similar Compounds

Similar Compounds

  • Cholesteryl acetate
  • Cholesteryl oleate
  • Cholesteryl palmitate
  • Cholesteryl stearate

Uniqueness

Cholesteryl 2-naphthoate is unique due to its specific ester linkage with 2-naphthoic acid, which imparts distinct chemical and physical properties. Compared to other cholesteryl esters, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52O2/c1-25(2)9-8-10-26(3)33-17-18-34-32-16-15-30-24-31(19-21-37(30,4)35(32)20-22-38(33,34)5)40-36(39)29-14-13-27-11-6-7-12-28(27)23-29/h6-7,11-15,23,25-26,31-35H,8-10,16-22,24H2,1-5H3/t26-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJUEMITSYBRAL-URDOEOIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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